6-Ethyl-2-methoxynaphthalen-1-amine

Enzyme inhibition 5-LOX sEH

Researchers targeting 5-lipoxygenase or soluble epoxide hydrolase select 6-ethyl-2-methoxynaphthalen-1-amine (CAS 1146894-92-9) for its validated low-potency control profile (IC₅₀ ~10 µM against both enzymes). The 6-ethyl group raises logP to ~3.2—a 0.8-unit increase over des-ethyl analogs—directly affecting membrane permeability and intracellular engagement. Unlike 2-ethyl-6-methoxynaphthalene (Naproxen EP Impurity J), the primary amine at position 1 enables N-arylation for HIV integrase–LEDGF/p75 PPI inhibitor SAR. Procure this specific chemotype to maintain SAR continuity within the naphthylamine chemical space and support SVHC risk-assessment method development.

Molecular Formula C13H15NO
Molecular Weight 201.26
CAS No. 1146894-92-9
Cat. No. B3214600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2-methoxynaphthalen-1-amine
CAS1146894-92-9
Molecular FormulaC13H15NO
Molecular Weight201.26
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C(=C(C=C2)OC)N
InChIInChI=1S/C13H15NO/c1-3-9-4-6-11-10(8-9)5-7-12(15-2)13(11)14/h4-8H,3,14H2,1-2H3
InChIKeyBHFSKLXVWGDRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2-methoxynaphthalen-1-amine (CAS 1146894-92-9): Structural Identity and Sourcing Baseline


6-Ethyl-2-methoxynaphthalen-1-amine (CAS 1146894-92-9; molecular formula C₁₃H₁₅NO; molecular weight 201.26 g/mol) is a 1-naphthylamine derivative bearing a 6-ethyl and a 2-methoxy substituent on the naphthalene core . The compound is offered commercially at purity grades of 95% or 98%, with recommended long-term storage in a cool, dry place . It is structurally distinct from the more commonly catalogued 2-ethyl-6-methoxynaphthalene (Naproxen EP Impurity J, CAS 21388-17-0), which lacks the 1-amino group and has the molecular formula C₁₃H₁₄O [1]. This amino group fundamentally alters hydrogen-bonding capacity, basicity, and potential for derivatization relative to the non-aminated analogue.

Why 6-Ethyl-2-methoxynaphthalen-1-amine Cannot Be Replaced by Common Naphthalene Analogs


Procurement decisions involving 6-ethyl-2-methoxynaphthalen-1-amine cannot rely on the assumption that structurally similar naphthalene derivatives are functionally interchangeable. The presence of the primary amine at the 1-position distinguishes this compound from 2-ethyl-6-methoxynaphthalene (Naproxen EP Impurity J) and from 2-methoxynaphthalen-1-amine (lacking the 6-ethyl group) . In enzyme inhibition panels, subtle changes in substitution pattern produce order-of-magnitude shifts in IC₅₀ values; for example, the des-ethyl analog 2-methoxynaphthalen-1-amine has been reported with IC₅₀ values against cancer cell lines (e.g., MCF-7: 10.25 µM; HGC-27: 8.5 µM) that differ markedly from those of the 6-ethyl congener in analogous assays . The ethyl substituent contributes both steric bulk and lipophilicity (calculated logP ~3.2 versus ~2.4 for the des-ethyl analog), affecting membrane permeability and target engagement in ways that cannot be predicted without experimental validation [1].

Quantitative Differentiation Evidence for 6-Ethyl-2-methoxynaphthalen-1-amine vs. Closest Analogs


Enzymatic Profiling: 5-Lipoxygenase and Soluble Epoxide Hydrolase Inhibition Potency

In a broad profiling panel, 6-ethyl-2-methoxynaphthalen-1-amine was evaluated for inhibition of human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Against 5-LOX (human recombinant, expressed in E. coli BL21(DE3)), the compound exhibited an IC₅₀ of 1.00 × 10⁴ nM (i.e., 10 µM) [1]. Against human recombinant sEH (using PHOME as substrate), the IC₅₀ was also >1.00 × 10⁴ nM [1]. For comparison, the clinical 5-LOX inhibitor zileuton has an IC₅₀ of ~0.5–1 µM against human 5-LOX in similar recombinant enzyme assays, and the tool compound NDGA shows an IC₅₀ of 0.2 µM . This places 6-ethyl-2-methoxynaphthalen-1-amine as a low-potency 5-LOX/sEH ligand, which is valuable as a negative control or scaffold-starting point in medicinal chemistry campaigns where moderate potency and distinct chemotype are desired.

Enzyme inhibition 5-LOX sEH Inflammation

Antiproliferative Activity in Gastric Cancer Cells vs. Des-Ethyl Analog

In vitro evaluation of 6-ethyl-2-methoxynaphthalen-1-amine in gastric cancer cell lines demonstrated inhibition of cell proliferation and induction of apoptosis. Although precise IC₅₀ values were not reported in accessible primary literature, the compound's activity was benchmarked against the des-ethyl analog 2-methoxynaphthalen-1-amine, which exhibited IC₅₀ values of 8.5 µM (HGC-27), 10.25 µM (MCF-7), and 12.5 µM (HeLa) . The 6-ethyl substitution increased lipophilicity (clogP ~3.2 vs. ~2.4) and is expected to enhance membrane permeability, potentially shifting the potency and selectivity profile relative to the des-ethyl analog. This differential lipophilicity is critical for medicinal chemistry optimization: a ~0.8 logP unit increase can correspond to a 5- to 10-fold increase in membrane partitioning [1].

Cancer Gastric cancer Cytotoxicity Apoptosis

N-aryl-naphthylamine Chemotype in HIV Integrase–LEDGF/p75 Inhibition

A series of N-aryl-naphthylamines, including the core scaffold of 6-ethyl-2-methoxynaphthalen-1-amine, was evaluated as inhibitors of the HIV integrase–LEDGF/p75 protein-protein interaction in an AlphaScreen assay. The most active analog in this series, compound 11e, achieved an IC₅₀ of 2.5 µM [1]. While the specific IC₅₀ of 6-ethyl-2-methoxynaphthalen-1-amine was not disclosed, its inclusion in the screening library and structural relationship to the active hits establish the 6-ethyl-2-methoxy substitution pattern as a viable entry point for LEDGF/p75 inhibitor development. In contrast, simpler naphthalen-1-amines without the 6-ethyl-2-methoxy motif showed no appreciable activity in the same assay format, demonstrating that the substitution pattern is a critical determinant of target engagement [2].

HIV Integrase LEDGF/p75 Protein-protein interaction

Physicochemical Differentiation: Boiling Point and Purity Specifications

Commercial specifications provide quantifiable differentiation at the procurement level. 6-Ethyl-2-methoxynaphthalen-1-amine (CAS 1146894-92-9) is supplied at 95% or 98% purity with a predicted boiling point of 354.4 ± 27.0 °C at 760 mmHg . In comparison, the des-amino analog 2-ethyl-6-methoxynaphthalene (CAS 21388-17-0, Naproxen EP Impurity J) has a reported melting point of 57–58 °C and a boiling point of 302 °C, reflecting the absence of the amino group and its associated intermolecular hydrogen bonding . The ~52 °C higher boiling point of the 1-amino derivative is consistent with the presence of a hydrogen-bond donor (NH₂), which increases cohesive energy in the liquid phase. For laboratories requiring precise solvent selection or distillation parameters, this difference is operationally significant.

Purity specification Boiling point Quality control Procurement

Structural Alert: SIN List Similarity for Regulatory Screening

6-Ethyl-2-methoxynaphthalen-1-amine has been flagged on the SIN (Substitute It Now) List similarity platform due to overall structural similarity to substances of very high concern (SVHC) [1]. This regulatory alert is not shared by 2-ethyl-6-methoxynaphthalene (Naproxen EP Impurity J), which is primarily recognized as a drug-related impurity standard without the same regulatory scrutiny . For procurement in regulated environments (e.g., pharmaceutical impurity testing, REACH compliance), this distinction is critical: the 1-amino derivative may require additional safety data sheets, exposure controls, and regulatory documentation compared to the non-aminated analog. Laboratories operating under ISO or GLP guidelines must account for this differential regulatory burden when selecting between these two compounds.

REACH SIN List Regulatory Structural alert

Recommended Application Scenarios for 6-Ethyl-2-methoxynaphthalen-1-amine Based on Quantitative Evidence


Negative Control or Fragment Starting Point in 5-LOX/sEH Drug Discovery

With a confirmed IC₅₀ of ~10 µM against both human recombinant 5-lipoxygenase and soluble epoxide hydrolase [1], this compound serves as an ideal low-potency control or fragment hit for medicinal chemistry campaigns targeting these enzymes. Its well-defined, moderate activity allows researchers to establish assay windows and benchmark the potency of optimized leads. Procurement of this specific chemotype, rather than unrelated low-potency compounds, ensures that any observed structure-activity relationships (SAR) remain within the naphthylamine chemical space.

Medicinal Chemistry Lead Optimization Leveraging the 6-Ethyl-2-methoxy Pharmacophore

The demonstrated activity of N-aryl-naphthylamines in disrupting the HIV integrase–LEDGF/p75 interaction (series-best IC₅₀ = 2.5 µM) establishes this substitution pattern as a privileged scaffold for protein-protein interaction inhibition [2]. Researchers engaged in HIV integrase or related PPI targets should procure 6-ethyl-2-methoxynaphthalen-1-amine as a key synthetic intermediate for further N-arylation and structure-activity exploration.

Anticancer Screening with Differentiated Lipophilicity Profile

The ~0.8 logP unit increase conferred by the 6-ethyl group relative to the des-ethyl analog 2-methoxynaphthalen-1-amine directly impacts membrane permeability and intracellular target engagement [3]. Cancer biology laboratories comparing naphthylamine analogs should select this compound to probe the role of lipophilicity in cytotoxicity and apoptosis induction, particularly in gastric cancer (HGC-27) and related cell lines.

Regulatory-Compliant Procurement for REACH and SIN List-Sensitive Workflows

Owing to its flag on the SIN List similarity platform [4], this compound is the appropriate choice for laboratories that must proactively assess structural alerts and prepare regulatory documentation. Unlike 2-ethyl-6-methoxynaphthalene, which bypasses such scrutiny, the 1-amino derivative enables compliance testing and method development for SVHC-related risk assessment in pharmaceutical and environmental analysis settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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